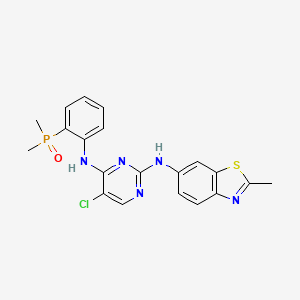
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole and dimethylphosphorylphenyl groups. Common reagents used in these reactions include chlorinating agents, phosphorating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphosphoryl group.
Reduction: Reduction reactions may target the pyrimidine or benzothiazole rings.
Substitution: Various substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets may provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its biological activity could be explored for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
- 4-amino-5-chloro-2-methylpyrimidine
- 2,4-diamino-5-chloropyrimidine
- 2-methyl-4-(2-dimethylphosphorylphenyl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H19ClN5OPS |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN5OPS/c1-12-23-16-9-8-13(10-18(16)29-12)24-20-22-11-14(21)19(26-20)25-15-6-4-5-7-17(15)28(2,3)27/h4-11H,1-3H3,(H2,22,24,25,26) |
InChI-Schlüssel |
DUTNDDOVMYTNSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















